Benzo[a]pyrene Diol Epoxide Benzo[a]pyrene Diol Epoxide
Brand Name: Vulcanchem
CAS No.: 58917-67-2
VCID: VC0144273
InChI: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol

Benzo[a]pyrene Diol Epoxide

CAS No.: 58917-67-2

Reference Standards

VCID: VC0144273

Molecular Formula: C20H14O3

Molecular Weight: 302.3 g/mol

Benzo[a]pyrene Diol Epoxide - 58917-67-2

CAS No. 58917-67-2
Product Name Benzo[a]pyrene Diol Epoxide
Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
IUPAC Name (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Standard InChI InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
Standard InChIKey DQEPMTIXHXSFOR-WCIQWLHISA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Synonyms (7R,8S,8aS,9aR)-rel-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7α,8β,8aα,9aα)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (±)-7α,8β-Dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene; (±)-7β,8α-Dihyd
PubChem Compound 44461
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator